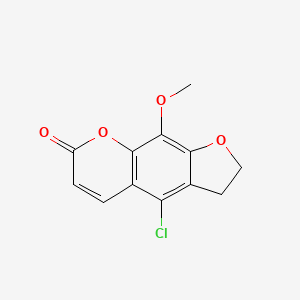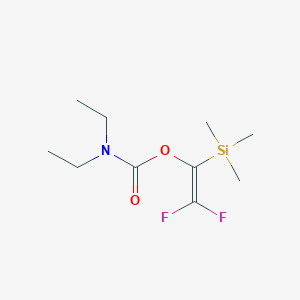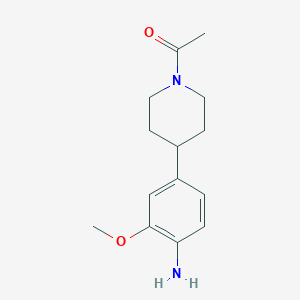
6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, methyl, nitro, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids for nitration and bases for the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide (NaOH)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Major Products Formed
Reduction: 6-Chloro-4-methyl-3-amino-2-(piperidin-1-yl)pyridine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-chloropyridine: A precursor in the synthesis of 6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine.
3-Nitro-4-methylpyridine: Another nitro-substituted pyridine derivative with similar chemical properties.
2-(Piperidin-1-yl)pyridine: A piperidine-substituted pyridine with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
6-chloro-4-methyl-3-nitro-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H14ClN3O2/c1-8-7-9(12)13-11(10(8)15(16)17)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
InChI Key |
QARRDUBEQHTGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)

![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)





![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)
